5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its significant biological and pharmacological properties This compound is part of the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline typically involves multistep reactions. One common method includes the Henry reaction, followed by Nef reaction, reductive amination, amidation, and N-alkylation . These steps involve the use of various reagents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydroisoquinoline derivatives often involves catalytic hydrogenation of isoquinoline using catalysts such as platinum or palladium . The process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄, LiAlH₄
Substitution: Various nucleophiles and electrophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is used in studies related to neuroinflammation and neurodegenerative diseases.
Industry: The compound is utilized in the development of chiral catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly those involving dopamine and serotonin . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in cellular signaling pathways .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-neuroinflammatory properties.
6-Methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline: A derivative with potential pharmacological applications.
Uniqueness: 5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline stands out due to its unique ethoxy and ethyl substitutions, which enhance its chemical stability and biological activity. These modifications make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
5-ethoxy-2-ethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C13H19NO/c1-3-14-9-8-12-11(10-14)6-5-7-13(12)15-4-2/h5-7H,3-4,8-10H2,1-2H3 |
InChI Key |
PUUPYFBAFLZEFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)C=CC=C2OCC |
Origin of Product |
United States |
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